molecular formula C10H9F3O2 B1421120 3'-Methyl-5'-(trifluoromethoxy)acetophenone CAS No. 916420-58-1

3'-Methyl-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1421120
CAS No.: 916420-58-1
M. Wt: 218.17 g/mol
InChI Key: GETBQKMSVSZNJD-UHFFFAOYSA-N
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Description

3’-Methyl-5’-(trifluoromethoxy)acetophenone is a chemical compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-5’-(trifluoromethoxy)acetophenone typically involves the reaction of 3’-methylacetophenone with trifluoromethoxy reagents under specific conditions. One common method includes the use of trifluoromethoxybenzene and a suitable catalyst to facilitate the substitution reaction . The reaction conditions often require controlled temperatures and the presence of a base to ensure the successful introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 3’-Methyl-5’-(trifluoromethoxy)acetophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-5’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the trifluoromethoxy group with other functional groups .

Scientific Research Applications

3’-Methyl-5’-(trifluoromethoxy)acetophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its role in stabilizing endosomal-toll-like receptor TRL8.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3’-Methyl-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stabilize endosomal-toll-like receptor TRL8, thereby exerting inhibitory activity . This interaction can modulate various cellular processes and has potential implications for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3’-(Trifluoromethyl)acetophenone: This compound is similar in structure but lacks the methyl group at the 3’ position.

    3-Acetylbenzotrifluoride: Another related compound with a trifluoromethyl group but different substitution patterns.

Uniqueness

3’-Methyl-5’-(trifluoromethoxy)acetophenone is unique due to the presence of both a methyl group and a trifluoromethoxy group on the acetophenone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[3-methyl-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-3-8(7(2)14)5-9(4-6)15-10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETBQKMSVSZNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241686
Record name 1-[3-Methyl-5-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-58-1
Record name 1-[3-Methyl-5-(trifluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Methyl-5-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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